REACTION_CXSMILES
|
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([OH:9])[CH:4]=1.F[C:13]1[CH:18]=[CH:17][C:16]([C:19](=[O:21])[CH3:20])=[CH:15][CH:14]=1.C(=O)([O-])[O-].[K+].[K+].CN(C)C(=O)C>O>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][C:13]2[CH:18]=[CH:17][C:16]([C:19](=[O:21])[CH3:20])=[CH:15][CH:14]=2)[CH:4]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
32.4 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC(=CC=C1)O)(F)F
|
Name
|
|
Quantity
|
27.62 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
55.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring at 150°-155° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated under Argon overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene
|
Type
|
WASH
|
Details
|
The combined extracts are washed with two 100 ml portions of 5% NaOH, 100 ml of H2O, 100 ml of saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent at reduced pressure
|
Type
|
CUSTOM
|
Details
|
affords a brown liquid which
|
Type
|
DISTILLATION
|
Details
|
is distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC(=CC=C1)OC1=CC=C(C=C1)C(C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |